1-Azabicyclo[3.3.1]nonan-2-one
Overview
Description
1-Azabicyclo[331]nonan-2-one is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
The synthesis of 1-Azabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the radical cyclization of methylcyclohexylamines. This method typically requires the use of radical initiators and specific reaction conditions to facilitate the formation of the bicyclic structure . Another method involves a one-pot tandem Mannich annulation, which uses aromatic ketones, paraformaldehyde, and dimethylamine to produce the desired compound in good yields .
Chemical Reactions Analysis
1-Azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Azabicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. For example, it can inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonan-2-one can be compared to other bicyclic compounds such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: This compound has similar structural features but differs in its substitution pattern, leading to different chemical and biological properties.
Indole-fused azabicyclo[3.3.1]nonane: This compound incorporates an indole moiety, which imparts additional biological activity and synthetic utility.
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
This compound stands out due to its unique bicyclic structure and the versatility it offers in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(8)6-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWWDNCXHUPJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N(C1)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995847 | |
Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-49-0 | |
Record name | 1-Azabicyclo(3.3.2)nonan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074331490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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